Z-L-Dap(boc)-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

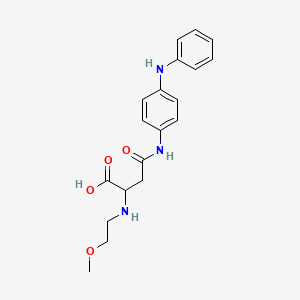

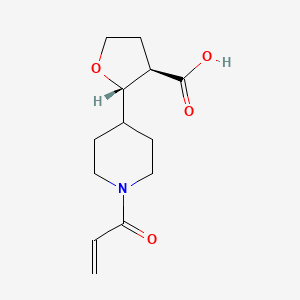

Z-L-Dap(boc)-OL, also known as N-alpha-Benzyloxycarbonyl-N-beta-(t-butyloxycarbonyl)-L-2,3-diaminopropionic acid, is a compound with the molecular formula C23H28N2O6 . It is used in the preparation of N-hydroxybenzamidine derivatives of β-amino-L-alanine with potent affinity to receptor of cell adhesion activating protein .

Molecular Structure Analysis

The molecular structure of Z-L-Dap(boc)-OL consists of a benzyl group, a tert-butoxycarbonyl group, and an amino acid backbone . The exact structure can be represented by the InChI string and the SMILES string provided in the PubChem database .Physical And Chemical Properties Analysis

Z-L-Dap(boc)-OL has a molecular weight of 428.5 g/mol. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors. The compound has a rotatable bond count of 12. The exact mass and the monoisotopic mass of the compound are both 428.19473662 g/mol .科学的研究の応用

Synthesis and Modification of Peptides : A study by Wu, Weng, and Zheng (2006) involved synthesizing a derivative of oxytocin containing nonprotein amino acid L-alpha, beta-diaminopropionic acid (L-Dap), with N beta of L-Dap protected by tert-butoxycarbonyl (Boc). This research highlights the use of Z-L-Dap(boc)-OL in the synthesis and modification of peptides, which can have applications in biomedical research and drug development (Wu, Weng, & Zheng, 2006).

Cancer Research : Drąg-Zalesińska et al. (2015) conducted a study focusing on betulin derivatives, including Boc-l-Dap(Boc)-OH, to investigate their specific anticancer role in human epidermoid carcinoma cells. This research provides insight into the potential of Z-L-Dap(boc)-OL derivatives in developing novel anticancer therapies (Drąg-Zalesińska et al., 2015).

Cell Death and Apoptosis Studies : Déas et al. (1998) explored the effects of cell-permeable peptide caspase inhibitors, including BOC-Asp(OMe)-fluoromethyl ketone (BOC-D.fmk), on apoptosis in activated human peripheral T lymphocytes. Their work contributes to the understanding of caspase-independent cell death pathways, relevant in immunology and cell biology (Déas et al., 1998).

Radiopharmaceutical Research : Shen et al. (2013) utilized a lysine-based Dap derivative in which the ε-NH2 group was replaced by a tripod through conjugation to its α-carbon, with the -NH2 of Dap Boc-protected. This study is significant in the field of radiopharmaceuticals, demonstrating the versatility of Dap derivatives in the synthesis of radiolabeled peptides (Shen et al., 2013).

Polymer Science and Drug Delivery : A research by Dağ et al. (2015) highlighted the use of Boc protected 1,3-diaminopropan-2-yl acrylate (Ac-DAP-Boc) in the enhanced delivery of macromolecular platinum drugs into cancer cells. This application is critical in the field of polymer science and targeted drug delivery systems (Dağ et al., 2015).

Safety and Hazards

作用機序

Target of Action

Z-L-Dap(boc)-OL is primarily used in the preparation of N-hydroxybenzamidine derivatives of β-amino-L-alanine . These derivatives have a potent affinity to the receptor of cell adhesion activating protein . The receptor of cell adhesion activating protein plays a crucial role in cell adhesion, a process that is vital for the formation and maintenance of tissue structures.

Mode of Action

It is known that the compound interacts with its targets, the receptors of cell adhesion activating protein, leading to changes in the cell adhesion process .

Biochemical Pathways

The biochemical pathways affected by Z-L-Dap(boc)-OL are related to cell adhesion. By interacting with the receptors of cell adhesion activating protein, Z-L-Dap(boc)-OL can potentially influence the downstream effects of these pathways, which include cell migration, differentiation, and proliferation .

Result of Action

The molecular and cellular effects of Z-L-Dap(boc)-OL’s action are likely related to its influence on cell adhesion. By interacting with the receptors of cell adhesion activating protein, Z-L-Dap(boc)-OL may affect cell migration, differentiation, and proliferation .

特性

IUPAC Name |

benzyl N-[(2S)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-16(2,3)23-14(20)17-9-13(10-19)18-15(21)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYGVUNFLKWGQH-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-L-Dap(boc)-OL | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2411283.png)

![2-(4-(isopropylsulfonyl)phenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2411286.png)

![2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B2411288.png)

![N-(3,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2411292.png)

![5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2411296.png)

![3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide](/img/structure/B2411297.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2411299.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2411302.png)